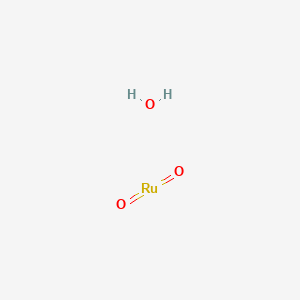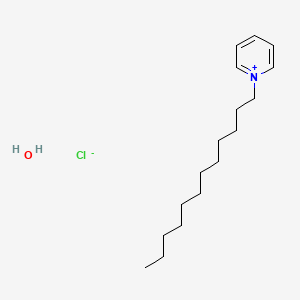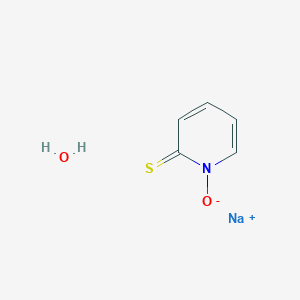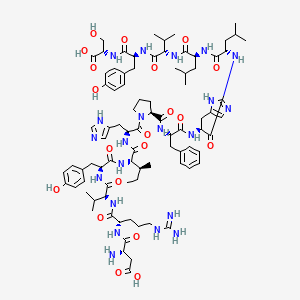
Hypertensinogen
Vue d'ensemble
Description
Hypertensinogen is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a pivotal role in the regulation of blood pressure and volume homeostasis . It promotes critical structural changes in every component of the cardiovascular system, including the heart and blood vessels .
Synthesis Analysis
The synthesis of Hypertensinogen involves the renin-angiotensin-aldosterone system (RAAS). When the system undergoes activation, the renin is secreted from the juxtaglomerular apparatus of the kidney and cleaves the circulating angiotensinogen (AGT) to form angiotensin I (Ang I). In turn, Ang I is easily activated to Ang II by angiotensin-converting enzyme (ACE), which is predominantly expressed on the surface of endothelial cells .
Molecular Structure Analysis
Hypertensinogen contains a total of 254 bonds; 131 non-H bonds, 44 multiple bonds, 52 rotatable bonds, 16 double bonds, 28 aromatic bonds, 3 five-membered rings, 3 six-membered rings, 2 carboxylic acids (aliphatic), 12 secondary amides (aliphatic), 1 tertiary amide (aliphatic), 1 guanidine derivative, and 2 primary amines .
Chemical Reactions Analysis
The chemical reactions involving Hypertensinogen are complex and involve the renin-angiotensin-aldosterone system (RAAS). Both systemically and locally produced angiotensin II (Ang II) bind to Ang II type 1 receptor (AT1R) and elicit strong biological functions .
Applications De Recherche Scientifique
Renin-Angiotensin System (RAS) Regulation
Angiotensinogen (1-14) porcine plays a crucial role in the renin-angiotensin system (RAS), which is essential for regulating blood pressure and fluid balance. It acts as a substrate for renin, an enzyme that hydrolyzes angiotensinogen to produce angiotensin I, which is then converted into angiotensin II, a potent vasoconstrictor .
Cardiovascular Research
Studies have shown that angiotensinogen is involved in modulating blood pressure through its conversion to angiotensin peptides. This process is critical for understanding hypertension and developing treatments for cardiovascular diseases .
Molecular Biology
Angiotensinogen (1-14) porcine is used in cellular and molecular biology applications due to its role in the RAS and its impact on cellular processes related to blood pressure and vasoconstriction .
Pharmacological Studies
As a substrate for renin, this compound is used in pharmacological studies to test the efficacy of renin inhibitors, which can be potential therapeutic agents for treating hypertension .
Renal Function Analysis
The RAS also plays a significant role in renal function. Angiotensinogen (1-14) porcine is used in research related to kidney diseases and how alterations in the RAS can affect renal health .
Peptide Research
Sigma-Aldrich Echelon Biosynth Thermo Fisher Scientific Frontiers
Orientations Futures
Future directions in the study of Hypertensinogen and its role in hypertension include exploring novel molecular mechanisms of the RAAS, which will provide alternative therapeutic agents other than existing RAAS blockers . There is also a need for more research on cognitive functioning among children and adolescents with primary hypertension .
Mécanisme D'action
Target of Action
Hypertensinogen, also known as Angiotensinogen (1-14) porcine, primarily targets the Renin-Angiotensin-Aldosterone System (RAAS), a crucial system in the regulation of blood pressure and fluid balance . The primary targets within this system are the enzyme renin and the angiotensin-converting enzyme (ACE) .
Biochemical Pathways
The biochemical pathway primarily affected by Hypertensinogen is the RAAS. The conversion of Hypertensinogen to angiotensin II represents a critical step in this pathway . Angiotensin II, the most potent active product of the RAAS, has several downstream effects, including vasoconstriction and the promotion of aldosterone secretion .
Pharmacokinetics
It is known that hypertensinogen is primarily produced in the liver and undergoes enzymatic cleavage in response to changes in blood pressure . More research is needed to fully understand the ADME properties of Hypertensinogen and their impact on its bioavailability.
Action Environment
The action, efficacy, and stability of Hypertensinogen can be influenced by various environmental factors. For instance, changes in blood pressure can trigger the expression of Hypertensinogen in the liver and its subsequent conversion into angiotensin II . Additionally, factors such as diet, lifestyle, and the presence of certain medications can potentially influence the activity of the RAAS and, consequently, the action of Hypertensinogen .
Propriétés
IUPAC Name |
(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H123N21O20/c1-11-48(10)70(105-78(119)62(35-51-23-27-55(109)28-24-51)100-80(121)68(46(6)7)103-72(113)57(19-15-29-91-85(87)88)94-71(112)56(86)38-67(110)111)82(123)101-64(37-53-40-90-43-93-53)83(124)106-30-16-20-66(106)79(120)98-60(33-49-17-13-12-14-18-49)74(115)97-63(36-52-39-89-42-92-52)76(117)95-58(31-44(2)3)73(114)96-59(32-45(4)5)77(118)104-69(47(8)9)81(122)99-61(34-50-21-25-54(108)26-22-50)75(116)102-65(41-107)84(125)126/h12-14,17-18,21-28,39-40,42-48,56-66,68-70,107-109H,11,15-16,19-20,29-38,41,86H2,1-10H3,(H,89,92)(H,90,93)(H,94,112)(H,95,117)(H,96,114)(H,97,115)(H,98,120)(H,99,122)(H,100,121)(H,101,123)(H,102,116)(H,103,113)(H,104,118)(H,105,119)(H,110,111)(H,125,126)(H4,87,88,91)/t48-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,68-,69-,70-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFQCYIFOWHHFN-PLKCGDGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H123N21O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346983 | |
| Record name | Angiotensinogen (1-14) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1759.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Angiotensinogen (1-14) | |
CAS RN |
20845-02-7 | |
| Record name | Angiotensinogen (1-14) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensinogen (1-14) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



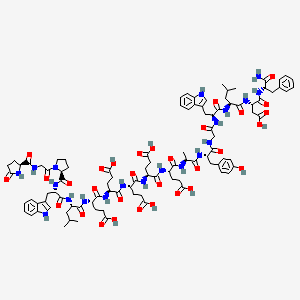
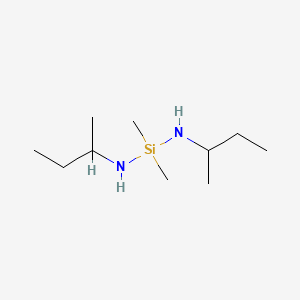
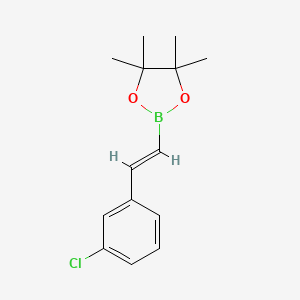

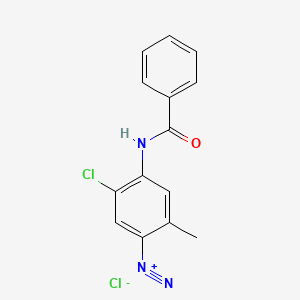
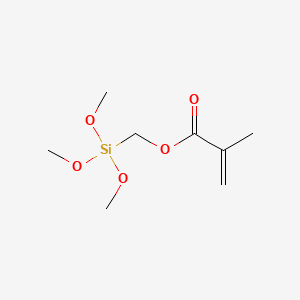



![Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]-](/img/structure/B1591237.png)
